molecular formula C21H21NO3S B257355 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide

2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide

Cat. No. B257355
M. Wt: 367.5 g/mol
InChI Key: NVXIRZDQRFCIMY-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide, also known as EMTB, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide is not fully understood, but studies have suggested that it targets specific proteins and enzymes involved in cancer cell growth and proliferation. 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can starve cancer cells of the nutrients they need to survive and grow.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity, making it a cost-effective option for scientific research. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have low toxicity in normal cells, making it a safer option for cancer treatment compared to traditional chemotherapeutic agents.
However, there are also limitations to the use of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has not yet been tested in clinical trials, and its efficacy and safety in human subjects are not yet known.

Future Directions

There are several future directions for research on 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. One area of research is to further elucidate its mechanism of action, particularly in relation to its effects on specific proteins and enzymes involved in cancer cell growth and proliferation. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in animal models of cancer. Finally, clinical trials are needed to evaluate the potential of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide as a novel cancer treatment option.

Synthesis Methods

The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide involves a multi-step process that begins with the reaction of 2-ethoxybenzoic acid with thionyl chloride to obtain 2-ethoxybenzoyl chloride. This intermediate is then reacted with 3-methoxyaniline and 2-thiophenemethylamine to obtain the final product, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising compound for cancer treatment.

properties

Product Name

2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO3S/c1-3-25-20-12-5-4-11-19(20)21(23)22(15-18-10-7-13-26-18)16-8-6-9-17(14-16)24-2/h4-14H,3,15H2,1-2H3

InChI Key

NVXIRZDQRFCIMY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

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